1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea
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Overview
Description
1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea is a compound that belongs to the class of urea derivatives It is characterized by the presence of a fluorophenyl group and an indole moiety, which are connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 4-fluoroaniline with isocyanates or carbamates. One common method involves the reaction of 4-fluoroaniline with 1H-indole-3-carbonyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC), and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones or other oxidized derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound is investigated for its potential as a biochemical probe or inhibitor. Its interactions with biological targets can provide insights into cellular processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine can affect the compound’s reactivity and interactions with molecular targets.
1-(4-bromophenyl)-3-(1H-indol-3-yl)urea: The bromine-substituted analog also exhibits similar properties but with differences in reactivity and biological activity due to the bromine atom.
1-(4-methylphenyl)-3-(1H-indol-3-yl)urea: This compound has a methyl group instead of a halogen, which can influence its chemical and biological properties.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, reactivity, and interactions with specific molecular targets compared to its analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-10-5-7-11(8-6-10)18-15(20)19-14-9-17-13-4-2-1-3-12(13)14/h1-9,17H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOGVXMQPSONNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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